
1-(furan-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-(furan-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
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Biological Activity
1-(Furan-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a urea functional group, a furan ring, a tetrahydro-pyran moiety, and a thiophene substituent, which may contribute to its pharmacological properties.
The molecular formula of this compound is C16H20N2O3S, with a molecular weight of 320.4 g/mol. Its structure is characterized by the presence of multiple heterocycles, which are known to influence biological activity significantly.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties. For instance, it has been tested against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have revealed that it can inhibit the growth of several cancer cell lines, with mechanisms likely involving the modulation of signaling pathways relevant to cell proliferation and apoptosis. A notable case study involved screening a library of compounds where this urea derivative emerged as a potent candidate against multicellular spheroids, highlighting its potential in cancer therapy .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, preliminary research suggests that this compound may possess anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, which are critical mediators in inflammatory responses .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, modulating their activity and influencing various signaling pathways related to its antimicrobial and anticancer effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-[furan-3-ylmethyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea | Contains furan and thiophene rings | Antimicrobial and anticancer properties |
N-Methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide | Incorporates thiophene substituent | Potential antidepressant activity |
4-(3,5-disubstituted 4H-imidazolium) derivatives | Features imidazole ring | Antifungal activity |
The presence of both furan and thiophene rings in this compound may confer unique properties not found in others, making it a subject of interest for further research .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that derivatives with similar structures can inhibit various cancer cell lines, including breast and colon cancer models. The mechanisms often involve apoptosis induction and modulation of signaling pathways associated with tumor growth and survival .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may interact with specific enzymes or receptors, potentially modulating their activity to exert antimicrobial effects. This interaction could influence various signaling pathways relevant to microbial resistance.
Enzyme Inhibition
The ability of this compound to bind to specific enzymes makes it a candidate for developing enzyme inhibitors . Its structural components may enhance binding affinity, which is crucial for designing effective inhibitors in therapeutic contexts.
Material Science Applications
Beyond medicinal chemistry, the compound's unique structure allows for potential applications in material science . Its chemical versatility could be exploited in creating novel materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Synthesis and Biological Screening
A significant body of research focuses on the synthesis of this compound through multi-step organic reactions. High-throughput synthesis methods have been employed to streamline the process, enhancing yield and purity .
In one study, compounds similar to 1-(furan-2-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea were screened against various biological targets, revealing promising results in terms of enzyme inhibition and receptor modulation .
Comparative Analysis with Related Compounds
Comparative studies have highlighted the unique biological activity of this compound relative to structurally similar urea derivatives. For instance, certain modifications in the structure have shown enhanced efficacy against specific cancer types, suggesting a structure-activity relationship that can be further explored for drug development .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(oxan-4-yl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-17(18-14-6-10-21-11-7-14)19(13-15-3-1-9-22-15)8-5-16-4-2-12-23-16/h1-4,9,12,14H,5-8,10-11,13H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSRSDPFNQTRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.